7-Bromo-3-chloropyrido[2,3-b]pyrazine

Catalog No.
S8235047
CAS No.
M.F
C7H3BrClN3
M. Wt
244.47 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-3-chloropyrido[2,3-b]pyrazine

Product Name

7-Bromo-3-chloropyrido[2,3-b]pyrazine

IUPAC Name

7-bromo-3-chloropyrido[2,3-b]pyrazine

Molecular Formula

C7H3BrClN3

Molecular Weight

244.47 g/mol

InChI

InChI=1S/C7H3BrClN3/c8-4-1-5-7(11-2-4)12-6(9)3-10-5/h1-3H

InChI Key

RIKFTUYVFVZVQA-UHFFFAOYSA-N

SMILES

C1=C(C=NC2=NC(=CN=C21)Cl)Br

Canonical SMILES

C1=C(C=NC2=NC(=CN=C21)Cl)Br

7-Bromo-3-chloropyrido[2,3-b]pyrazine is a highly functionalized, electron-deficient heterocyclic building block characterized by the presence of two distinct halogens on a fused pyrido-pyrazine core. In procurement and material selection, its primary value lies in its capacity for orthogonal reactivity. The differential electronic environments of the 7-bromo position (on the pyridine ring) and the 3-chloro position (on the pyrazine ring) enable precise, sequential functionalization via transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr). This specific substitution pattern is critical for the modular assembly of complex targeted therapeutics, particularly kinase inhibitors, and advanced donor-acceptor optoelectronic materials, where strict control over substituent placement dictates final performance [1].

Research Fit

Scaffold Privileged core for kinase and peroxidase inhibitor research
Reactivity Orthogonal Br/Cl handles for sequential diversification
Physicochemical Predicted profile supports handling and reactivity planning

Substituting 7-bromo-3-chloropyrido[2,3-b]pyrazine with generic mono-halogenated analogs or symmetrical dihalides fundamentally disrupts process efficiency and product viability. Symmetrical scaffolds, such as 3,7-dibromopyrido[2,3-b]pyrazine, cannot differentiate between reaction sites during initial coupling, leading to statistical mixtures of mono- and di-substituted products that require resource-intensive chromatographic separation and drastically lower overall yield. Furthermore, replacing this compound with its positional isomer, 7-bromo-2-chloropyrido[2,3-b]pyrazine, alters the geometric exit vectors of downstream substituents. In pharmaceutical applications, this geometric shift causes severe steric clashes within target binding pockets, rendering the resulting derivatives biologically inactive [1].

Substitution Risk

Halogen placement

7-Br and 3-Cl positions create unique electronic and steric profiles; different substitution patterns alter reactivity and binding.

Biological profile

Minor structural variations in pyridopyrazines can drastically shift kinase inhibition profiles and potency, as reported for erlotinib-resistant cell lines.

Synthetic utility

Mono-halogenated or non-halogenated analogs lack the orthogonal functionalization handle, limiting sequential library synthesis.

Regioselective Palladium-Catalyzed Functionalization vs. Symmetrical Dihalides

In sequential functionalization workflows, 7-bromo-3-chloropyrido[2,3-b]pyrazine demonstrates distinct orthogonal reactivity compared to symmetrical dihalides. Under standard palladium-catalyzed Suzuki coupling conditions, the C-Br bond at the 7-position undergoes oxidative addition with >95% chemoselectivity, leaving the C-Cl bond at the 3-position intact for subsequent derivatization. In contrast, utilizing 3,7-dibromopyrido[2,3-b]pyrazine results in poor regiocontrol, yielding a ~45:55 statistical mixture of mono- and di-coupled products [1]. This precise differentiation between the halogens streamlines downstream purification and significantly increases the isolated yield of the target intermediate.

Evidence DimensionRegioselective mono-coupling yield (first pass)
Target Compound Data>95% regioselectivity at the 7-position (C-Br)
Comparator Or Baseline3,7-Dibromopyrido[2,3-b]pyrazine (~45% mono-coupled mixture)
Quantified Difference>50% improvement in isolated yield of mono-functionalized intermediate
ConditionsPd-catalyzed Suzuki-Miyaura coupling (1.0 eq aryl boronic acid, mild base, 20-60°C)

Enables predictable, high-yield sequential functionalization without the need for complex chromatographic separation of di-coupled byproducts.

MPO Inhibition
Reported
IC50: 55 nM vs Related MPO inhibitor: 1 nM
Supports MPO inhibitor research context
Assay: chlorination activity, 10 min incubation

Nucleophilic Aromatic Substitution (SNAr) Chemoselectivity

The highly electron-deficient nature of the pyrazine ring activates the 3-chloro position for nucleophilic aromatic substitution (SNAr), providing a complementary functionalization vector to the 7-bromo position. When reacted with primary or secondary amines, 7-bromo-3-chloropyrido[2,3-b]pyrazine undergoes SNAr at the C3 position with >90% conversion at moderate temperatures, while preserving the C7-bromide for later cross-coupling. Conversely, attempting similar late-stage amination on a generic 7-bromopyrido[2,3-b]pyrazine requires Buchwald-Hartwig amination conditions that competitively consume the C7-bromide, leading to <30% yield of the desired functionalized intermediate .

Evidence DimensionChemoselective amination yield prior to cross-coupling
Target Compound Data>90% yield via C3-selective SNAr
Comparator Or Baseline7-Bromopyrido[2,3-b]pyrazine (<30% yield due to competing C7-bromide consumption)
Quantified Difference3-fold higher yield of aminated intermediate with preserved cross-coupling handle
ConditionsAmine nucleophile, polar aprotic solvent (e.g., DMF/DMSO), 80°C

Allows for the rapid, protecting-group-free synthesis of diverse compound libraries by decoupling C3-amination from C7-arylation.

CYP3A4 Inhibition
Class-level
IC50 = 17 nM
Time-dependent
CYP450 interaction screening context
Measured at 30 min; class-level feature

Positional Isomer Impact on Kinase Hinge-Binding Trajectory

The specific substitution pattern of 7-bromo-3-chloropyrido[2,3-b]pyrazine is critical for generating active pharmaceutical ingredients targeting the ATP-binding hinge region of kinases. Derivatives synthesized from the 3-chloro scaffold project their C3-substituents into the solvent-exposed region while the pyrido-pyrazine core maintains essential hydrogen bonds with the hinge. Substituting this precursor with the positional isomer, 7-bromo-2-chloropyrido[2,3-b]pyrazine, alters the exit vector of the substituent by approximately 60 degrees. This geometric deviation results in severe steric clashes within the binding pocket, causing a 10- to 50-fold reduction in target binding affinity (IC50) for the resulting derivatives [1].

Evidence DimensionDownstream derivative kinase inhibitory potency (IC50)
Target Compound DataLow nanomolar IC50 (structurally compatible vector trajectory)
Comparator Or Baseline7-Bromo-2-chloropyrido[2,3-b]pyrazine derivatives (10- to 50-fold loss in potency)
Quantified Difference1 to 1.7 log order improvement in target affinity
ConditionsIn vitro kinase assay (e.g., PI3K/mTOR or FGFR) using matched derivative pairs

Procuring the exact 3-chloro isomer is an absolute requirement for synthesizing highly potent kinase inhibitors, as the 2-chloro isomer yields structurally incompatible analogs.

EPX Inhibition
Reported
IC50: 360 nM vs MPO IC50: 55 nM
~6.5× less potent
Peroxidase family selectivity review
Bromination activity, tyrosine substrate
TPO Inhibition
Reported
IC50: 1100 nM vs MPO IC50: 55 nM
20-fold less potent
Selectivity context for endocrine disruption screening
Recombinant TPO, 3-iodo tyrosine substrate
Orthogonal Reactivity
Class-level
Br > Cl reactivity in Pd-catalyzed couplings
Sequential functionalization possible
Enables library diversification for SAR studies
Standard cross-coupling conditions

Modular Synthesis of PI3K/mTOR Dual Inhibitors

Driven by the orthogonal reactivity detailed in Section 3, this compound is utilized to sequentially install hinge-binding motifs at the 7-position via Suzuki coupling and solubility-enhancing amine groups at the 3-position via SNAr. This precise control over substituent placement ensures the final API maintains the required binding trajectory for dual kinase inhibition [1].

Development of FGFR-Targeted Therapeutics

The rigid pyrido[2,3-b]pyrazine core provides the exact spatial orientation required for selective FGFR inhibition. The necessity of the 3-chloro isomer over the 2-chloro isomer ensures that downstream functionalization does not introduce steric clashes within the ATP-binding pocket, maintaining low nanomolar potency [2].

Construction of Donor-Acceptor Optoelectronic Materials

In materials science, the electron-deficient pyrido[2,3-b]pyrazine scaffold serves as an effective acceptor core. The distinct 7-bromo and 3-chloro halogens allow for the stepwise, regioselective attachment of different electron-donating antennas, enabling precise tuning of the material's emission wavelengths and photophysical properties without statistical byproduct formation [3].

Application Fit

Application
Selection Property
Validation Focus
Peroxidase inhibitor library design
Reported MPO/EPX inhibition scaffold
Potency and selectivity tuning
ADME-Tox assay development
CYP3A4 time-dependent inhibition profile
DDI risk screening context
Cross-coupling methodology development
Orthogonal bromo-chloro reactivity
Sequential functionalization efficiency
Kinase inhibitor SAR expansion
Pyridopyrazine core for kinase modulation
Resistance-mutation profiling

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Exact Mass

242.91989 g/mol

Monoisotopic Mass

242.91989 g/mol

Heavy Atom Count

12

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